molecular formula C12D26 B105161 Dodecane-d26 CAS No. 16416-30-1

Dodecane-d26

Cat. No.: B105161
CAS No.: 16416-30-1
M. Wt: 196.49 g/mol
InChI Key: SNRUBQQJIBEYMU-DWXHPOBZSA-N
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Description

Its molecular formula is C12D26, and it has a molecular weight of 196.50 g/mol . This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution makes Dodecane-d26 particularly useful in various scientific research applications, especially in fields requiring precise isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane-d26 typically involves the deuteration of dodecane. This process can be achieved through catalytic exchange reactions where dodecane is exposed to deuterium gas (D2) in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of dodecane and deuterium gas over a catalyst bed at elevated temperatures and pressures. The product is then purified through distillation to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Dodecane-d26 undergoes similar chemical reactions as its non-deuterated counterpart, dodecane. These reactions include:

Common Reagents and Conditions

Major Products

    Combustion: Carbon dioxide (CO2) and deuterium oxide (D2O).

    Oxidation: Various alcohols, ketones, and carboxylic acids.

    Substitution: Halogenated dodecanes.

Scientific Research Applications

Dodecane-d26 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

    N-Decane-D22: Another deuterated alkane with a shorter carbon chain.

    N-Undecane-D24: Similar to Dodecane-d26 but with one fewer carbon atom.

    N-Tetradecane-D30: A longer-chain deuterated alkane.

Uniqueness

This compound is unique due to its specific chain length and complete deuteration, making it particularly useful in applications requiring precise isotopic labeling. Its properties make it an ideal standard in NMR spectroscopy and other analytical techniques .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUBQQJIBEYMU-DWXHPOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583947
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-30-1
Record name Dodecane-d26
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16416-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_26_)Dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When the dispersion of the solid polymer electrolyte was added to organic solvents having a dielectric constant of less than 3, such as n-hexane, benzene, toluene, p-xylene and dodecane having dielectric constants of 1.89, 2.28, 2.38, 2.27 and 2.02, respectively, the solid polymer electrolyte produced a white precipitate and the polarization characteristics of the cells could hardly be taken out.
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Synthesis routes and methods II

Procedure details

8-tertial-buthytoxycarboniltetracyclo[4.4.0.12,5.17,10 ]-3-dodecene of 10 grams was mixed with dry THF of 25 milli-litter in a 200 milli-litter four-port flask, and the resultant material was cooled to 0 degree in centigrade. The ambience was replaced with argon, and THF solution of 1M boran-THF complex was dropped into the flask by 20 milli-litter. The solution was agitated at 0 degrees in centigrade for an hour and at room temperature for an hour. The resultant material was cooled to 0 degree in centigrade, and water was dropped by 3 milli-litter. Moreover, 3M water solution of NaOH and 30% solution of H2O2 were dropped by 6.6 milli-litter and 4.3 milli-litter, respectively at 20 degrees or less. The solution was agitated at room temperature for 1.5 hours, and water was saturated with NaCl. The resultant material was diluted with ether of 100 milli-litter. The ether layer was washed in saturated water solution of salt and water, and the resultant material was dried with MgSO4. The ether was distillated, and we obtained hydroxy-8-t-buthytoxycarboniltetracyclo[4.4.0.12,5.117,10 ]dodecane of 10 grams. The yield was 94 percent.
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecane-d26
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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